3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate

Clinical Safety Adverse Drug Reactions Hepatoprotection

3-[(2-O-Hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate (molecular formula C₄₂H₅₉O₁₆, average mass 819.91 Da) is the deprotonated form of 18α-glycyrrhizic acid (18α-GA), the 18α-epimeric stereoisomer of the licorice-derived triterpenoid saponin glycyrrhizic acid. The compound features a diglucuronide disaccharide (2-O-β-D-glucopyranuronosyl-β-D-glucopyranuronosyl) linked at the C3 position of the 11-oxoolean-12-ene aglycone bearing a 29-carboxylate, distinguishing it stereochemically from the predominant natural 18β-epimer (CAS 1405-86-3).

Molecular Formula C42H61O16-
Molecular Weight 821.9 g/mol
Cat. No. B12347582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate
Molecular FormulaC42H61O16-
Molecular Weight821.9 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C
InChIInChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/p-1
InChIKeyLPLVUJXQOOQHMX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2-O-Hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate: Triterpenoid Saponin Identity and Procurement Context


3-[(2-O-Hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate (molecular formula C₄₂H₅₉O₁₆, average mass 819.91 Da) is the deprotonated form of 18α-glycyrrhizic acid (18α-GA), the 18α-epimeric stereoisomer of the licorice-derived triterpenoid saponin glycyrrhizic acid . The compound features a diglucuronide disaccharide (2-O-β-D-glucopyranuronosyl-β-D-glucopyranuronosyl) linked at the C3 position of the 11-oxoolean-12-ene aglycone bearing a 29-carboxylate, distinguishing it stereochemically from the predominant natural 18β-epimer (CAS 1405-86-3) . Its magnesium salt, magnesium isoglycyrrhizinate (MgIG, CAS 658701-67-8), is a clinically approved fourth-generation hepatoprotective agent with single-configuration 18α-content exceeding 98% [1]. For procurement purposes, the compound is available as the free acid, ammonium salt (C₄₂H₆₅NO₁₆), or magnesium salt tetrahydrate; specification of the desired salt form and enantiomeric purity is essential, as mixed-epimer preparations exhibit meaningfully different pharmacological and safety profiles [2].

Why 18β-Glycyrrhizic Acid and Mixed-Epimer Preparations Cannot Substitute for 18α-Configured 3-[(2-O-Hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate in Clinical and Research Applications


Although 18α- and 18β-glycyrrhizic acid share an identical molecular formula and glycosylation pattern, epimerism at the C18 position of the oleanane backbone produces pharmacologically distinct entities that are not interchangeable [1]. The 18β-epimer, constituting >90% of natural licorice glycyrrhizin, exhibits a 3.85-fold higher incidence of clinically significant adverse drug reactions (primarily pseudoaldosteronism-related edema, hypertension, and hypokalemia) compared to the 18α-epimer as demonstrated in a meta-analysis of 24 randomized controlled trials encompassing 2,757 patients [2]. In a network meta-analysis of 97 RCTs (10,923 participants), magnesium isoglycyrrhizinate (the 18α-GA magnesium salt) ranked most effective for treating anti-tuberculosis drug-induced liver injury (RR range 1.15–1.72 vs. comparators), whereas diammonium glycyrrhizinate (mixed epimers) ranked last [3]. Mechanistically, 18α-GA exhibits greater lipotropy and preferential binding to hepatocyte target receptors compared to the β-isomer [4]. The stereochemical configuration at C18 therefore directly governs receptor affinity, metabolic enzyme inhibition selectivity, clinical safety, and therapeutic efficacy—making epimer identity a non-negotiable specification for scientific procurement.

Quantitative Differentiation Evidence: 3-[(2-O-Hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate (18α-GA) Versus Closest Comparators


Clinical Adverse Drug Reaction Rate: 18α-Glycyrrhizinate vs. 18β-Glycyrrhizinate — A 3.85-Fold Safety Advantage in 2,757 Patients

In a meta-analysis of 24 randomized controlled clinical trials involving 2,757 patients with liver function abnormalities, the 18α-glycyrrhizinate group (magnesium isoglycyrrhizinate injection as representative preparation) demonstrated a 74% lower risk of adverse drug reactions compared to the 18β-glycyrrhizinate group (compound glycyrrhizin injection as representative preparation), with a risk ratio (RR) of 0.26 (95% CI: 0.18–0.38, P < 0.00001) and zero heterogeneity among studies (I² = 0%, P = 1.00) [1]. ADRs primarily manifested as lower limb edema, facial edema, increased blood pressure, palpitation, and dizziness/headache—symptoms consistent with glycyrrhizin-induced pseudoaldosteronism mediated by 11β-hydroxysteroid dehydrogenase type 2 inhibition [1].

Clinical Safety Adverse Drug Reactions Hepatoprotection Pseudoaldosteronism

Treatment Efficacy for Anti-Tuberculosis Drug-Induced Liver Injury: Magnesium Isoglycyrrhizinate (18α-GA Mg Salt) Ranks First Among All Glycyrrhizinate Preparations in Network Meta-Analysis of 97 RCTs

A Bayesian network meta-analysis of 97 randomized controlled trials (10,923 participants) compared the efficacy of five glycyrrhizic acid preparations (compound glycyrrhizin CG, diammonium glycyrrhizinate DG, diammonium glycyrrhizinate enteric-coated DGEC, diammonium glycyrrhizinate injection DGI, and magnesium isoglycyrrhizinate MGIG) for treating anti-tuberculosis drug-induced liver injury [1]. MGIG (the magnesium salt of 18α-glycyrrhizic acid) was ranked most effective among all regimens, with risk ratios for treatment response ranging from 1.15 to 1.72 relative to other preparations. By contrast, diammonium glycyrrhizinate (mixed epimers) ranked last with risk ratios ranging from 0.58 to 0.83 [1]. In the prevention analysis (33 RCTs, 5,762 patients), compound glycyrrhizin and DGEC significantly reduced liver injury incidence (RR 0.26–0.58 vs. control), but MGIG is the preferred agent once liver injury is established [1].

Drug-Induced Liver Injury Anti-Tuberculosis Therapy Hepatoprotection Network Meta-Analysis

Anti-Hepatic Fibrosis Efficacy: 18α-GL Superior to 18β-GL in Dimethylnitrosamine-Induced Rat Liver Fibrosis Model

A controlled comparative study evaluated 18α-glycyrrhizic acid (18α-GL) versus 18β-glycyrrhizic acid (18β-GL) in a dimethylnitrosamine (DMN)-induced rat liver fibrosis model, using interferon-γ (IFN-γ) as a positive control [1]. Both epimers demonstrated anti-fibrotic activity comparable to IFN-γ in pre-treatment and treatment groups. Critically, the 18α-GL treatment group showed significantly superior anti-fibrotic efficacy compared to the 18β-GL treatment group, as assessed by liver hydroxyproline content, serum hyaluronic acid levels, biochemical markers, and histopathological fibrosis grading [1]. The authors concluded that while both epimers possess anti-hepatofibrotic activity, 18α-GL is demonstrably superior to 18β-GL in this model [1].

Liver Fibrosis Hepatic Stellate Cells Dimethylnitrosamine Model Antifibrotic Therapy

Lipophilicity and Target Cell Receptor Binding: 18α-GA Demonstrates Greater Lipotropy Than the β-Isomer, Facilitating Enhanced Hepatocyte Membrane Interaction

Magnesium isoglycyrrhizinate (the magnesium salt of 18α-glycyrrhizic acid) has been characterized as possessing greater lipotropy than the 18β-isomer, enabling more facile combination with target cell receptors of receptor proteins and steroid hormones [1]. This physicochemical advantage translates to enhanced hepatocyte membrane binding and more efficient cellular uptake, contributing to the compound's documented superiority in liver-protective and anti-inflammatory applications [1]. The enhanced lipophilicity of the 18α-epimer is directly attributable to the altered spatial orientation of the C18 carboxyl group, which modulates the overall molecular polarity and membrane partitioning behavior relative to the 18β-configuration [1].

Lipophilicity Receptor Binding Hepatocyte Targeting Pharmacokinetics

11β-Hydroxysteroid Dehydrogenase Isoform Selectivity: Mechanistic Basis for Reduced Pseudoaldosteronism Risk of the 18α-Epimer

The major clinically limiting adverse effect of glycyrrhizic acid preparations—pseudoaldosteronism characterized by hypertension, hypokalemia, and edema—arises from inhibition of renal 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which impairs cortisol inactivation and allows cortisol-mediated mineralocorticoid receptor activation [1]. While 18β-glycyrrhetinic acid (the aglycone of 18β-GA) preferentially inhibits 11β-HSD2, 18α-glycyrrhetinic acid selectively inhibits 11β-HSD1 without significant 11β-HSD2 inhibition [1][2]. This isoform selectivity profile is consistent with the 74% lower adverse drug reaction rate observed clinically for 18α-GL vs. 18β-GL in the 24-RCT meta-analysis [1]. The differential 11β-HSD inhibition is directly linked to C18 epimerism, which alters the spatial presentation of the carboxyl group critical for enzyme active-site interaction [2].

11β-HSD Selectivity Pseudoaldosteronism Cortisol Metabolism Safety Pharmacology

Procurement-Driven Application Scenarios for 3-[(2-O-Hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate (18α-Glycyrrhizic Acid and Its Salts)


Clinical Hepatoprotection Drug Development and Hospital Formulary Selection for Drug-Induced Liver Injury

Based on the network meta-analysis of 97 RCTs demonstrating MGIG (18α-GA magnesium salt) as the most effective glycyrrhizinate preparation for treating anti-tuberculosis drug-induced liver injury [2], and the 24-RCT meta-analysis showing a 74% lower adverse drug reaction rate (RR = 0.26, P < 0.00001) compared to 18β-GL preparations [1], pharmaceutical companies developing next-generation hepatoprotective agents and hospital pharmacy and therapeutics committees should prioritize 18α-configured glycyrrhizic acid salts. The single-configuration 18α-epimer (≥98% purity) offers a clinically validated safety-efficacy profile superior to mixed-epimer or 18β-dominant preparations, directly supporting regulatory dossier compilation and formulary inclusion decisions.

Anti-Fibrotic Drug Discovery and Preclinical Liver Fibrosis Model Benchmarking

For academic and industrial laboratories investigating hepatic fibrosis mechanisms or screening novel antifibrotic candidates, 18α-GL provides a superior positive control compound relative to 18β-GL. The direct comparative study in the DMN-induced rat liver fibrosis model established that 18α-GL treatment significantly outperforms 18β-GL on multiple endpoints including hepatic hydroxyproline content, serum hyaluronic acid, and histopathological fibrosis grading [3]. Using the 18α-epimer as a reference standard ensures that positive control benchmarks reflect the strongest available efficacy in this compound class, improving assay sensitivity and enabling more rigorous differentiation of novel antifibrotic candidates from established mechanisms.

Hepatocyte-Targeted Drug Delivery System Design Exploiting Differential Lipophilicity and Receptor Affinity

The documented greater lipotropy of 18α-GA relative to the 18β-isomer and its enhanced binding to hepatocyte target receptors [4] make the 18α-epimer the preferred ligand for designing glycyrrhizic acid-conjugated nanosystems, liposomes, solid lipid nanoparticles, and phospholipid complexes intended for liver-selective drug delivery. Formulation scientists developing GA-modified drug carriers should specify the 18α-epimer to maximize hepatocyte membrane partitioning and receptor-mediated uptake efficiency, as the altered C18 stereochemistry directly modulates molecular polarity and membrane interaction parameters critical for nanocarrier surface functionalization.

Chronic Administration Toxicology Studies Requiring Minimized Pseudoaldosteronism Confounding

For toxicology programs involving chronic or repeat-dose administration of glycyrrhizic acid derivatives, the 18α-epimer is the scientifically indicated choice based on its selective 11β-HSD1 inhibition profile (sparing 11β-HSD2) [5][6], which mechanistically underlies the 74% reduction in pseudoaldosteronism-related adverse events documented in clinical populations [1]. In long-term rodent or non-human primate toxicology studies, use of 18β-epimer or mixed-epimer preparations introduces hypertension, hypokalemia, and fluid retention as confounding variables that may mask compound-specific toxicities or trigger premature study termination. Specification of the 18α-epimer eliminates this class-specific confounder, enabling cleaner interpretation of toxicological findings.

Quote Request

Request a Quote for 3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.